4,4'-[4,4'-biphenyldiylbis(thio)]di(1,8-naphthalenedicarboxylic acid)
Overview
Description
4,4'-[4,4'-biphenyldiylbis(thio)]di(1,8-naphthalenedicarboxylic acid): is a complex organic compound characterized by its biphenyl core structure with thio and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4'-[4,4'-biphenyldiylbis(thio)]di(1,8-naphthalenedicarboxylic acid) typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which forms the biphenyl core by coupling a boronic acid derivative with a halogenated biphenyl precursor under palladium catalysis. The thiol groups are then introduced through subsequent thiolation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiol groups can be oxidized to form disulfides.
Reduction: : The carboxylic acid groups can be reduced to alcohols.
Substitution: : The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or iodine.
Reduction: : Using reducing agents like lithium aluminum hydride or borane.
Substitution: : Using electrophiles like bromine or nitric acid under acidic conditions.
Major Products Formed
Disulfides: : Resulting from the oxidation of thiol groups.
Alcohols: : Resulting from the reduction of carboxylic acid groups.
Substituted Biphenyls: : Resulting from electrophilic aromatic substitution.
Scientific Research Applications
This compound has diverse applications in scientific research:
Materials Science: : Used in the development of advanced materials with unique electronic and optical properties.
Organic Electronics: : Potential use in organic light-emitting diodes (OLEDs) and other electronic devices.
Pharmaceuticals: : Investigated for its biological activity and potential therapeutic uses.
Mechanism of Action
The mechanism by which 4,4'-[4,4'-biphenyldiylbis(thio)]di(1,8-naphthalenedicarboxylic acid) exerts its effects depends on its specific application. For example, in materials science, it may interact with other molecules to form stable complexes, while in pharmaceuticals, it may bind to specific biological targets to exert therapeutic effects.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the biphenyl core and thio groups. Similar compounds include:
Biphenyl-4,4'-dithiol: : Similar biphenyl structure but without the carboxylic acid groups.
Naphthalenedicarboxylic acid derivatives: : Similar carboxylic acid groups but without the biphenyl core.
4,4'-[4,4'-biphenyldiylbis(thio)]di(1,8-naphthalenedicarboxylic acid) .
Properties
IUPAC Name |
4-[4-[4-(4,5-dicarboxynaphthalen-1-yl)sulfanylphenyl]phenyl]sulfanylnaphthalene-1,8-dicarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H22O8S2/c37-33(38)25-5-1-3-23-29(17-15-27(31(23)25)35(41)42)45-21-11-7-19(8-12-21)20-9-13-22(14-10-20)46-30-18-16-28(36(43)44)32-24(30)4-2-6-26(32)34(39)40/h1-18H,(H,37,38)(H,39,40)(H,41,42)(H,43,44) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVRARQAYDOYFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)C(=O)O)SC3=CC=C(C=C3)C4=CC=C(C=C4)SC5=C6C=CC=C(C6=C(C=C5)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H22O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.